N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide
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Overview
Description
“N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide” is a compound that contains a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom) at the 1 and 3 positions . The compound also contains a benzamide group and a bromophenyl group .
Synthesis Analysis
The synthesis of benzamides, which are part of the compound, can be achieved through direct condensation of carboxylic acids and amines . The reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Chemical Reactions Analysis
Thiadiazole derivatives, which include “N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide”, have shown a broad spectrum of activity against various pathogens . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Scientific Research Applications
- Researchers have synthesized derivatives containing the thiazole ring, such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. These compounds demonstrated cytotoxic effects on human tumor cell lines, including prostate cancer .
- Thiazoles are found in potent antimicrobial drugs like sulfathiazole. The synthesized compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial activity .
- Thiazoles may exhibit antioxidant properties. Novel L-valine-derived analogs containing a 4-[(4-bromophenyl)sulfonyl]phenyl fragment were evaluated for their antioxidant activity in silico and in vitro .
Antitumor and Cytotoxic Activity
Antimicrobial Properties
Antioxidant Potential
Mechanism of Action
Target of Action
Similar compounds with thiazole and indole derivatives have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of potential effects . For instance, some thiazole derivatives have been found to interact with topoisomerase II, causing DNA double-strand breaks and ultimately leading to cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (373274) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Similar compounds have been found to cause g1-phase arrests in hela cells, inhibiting growth by stopping division before another dna synthesis phase starts .
properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-8-6-12(7-9-14)10-15-11-19-17(22-15)20-16(21)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQDDZVSJBSIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide |
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